Nickel dihydroxide

Vue d'ensemble

Description

Nickel dihydroxide is a fine green powder . It is slightly soluble in water and denser than water . It is insoluble in alkali, soluble in acid and ammonium hydroxide . It cannot be oxidized by an aqueous solution of hydrogen peroxide . At a certain temperature, it can be oxidized by bromine water, chlorine water, sodium hypochlorite and the like to generate black nickel oxyhydroxide NiO (OH) .

Synthesis Analysis

Nickel dihydroxide can be synthesized using a simple and efficient chemical method . One method involves the synthesis of Ni(OH)2 in a micellar environment, specifically in the presence of cationic and anionic surfactants (dodecyl benzene sulfonate, DBS −, and cetyltrimethylammonium, CTA +) . The materials were characterized by X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis .

Molecular Structure Analysis

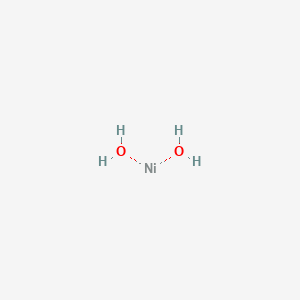

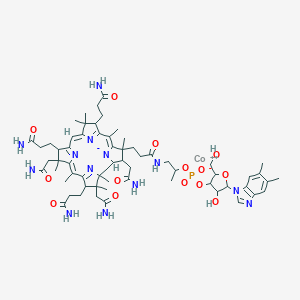

The molecular formula of Nickel dihydroxide is H2NiO2 . It has a molecular weight of 92.7081 . The IUPAC Standard InChIKey is BFDHFSHZJLFAMC-UHFFFAOYSA-L . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

Nickel dihydroxide is frequently used in electrical car batteries . Specifically, Ni(OH)2 readily oxidizes to nickel oxyhydroxide, NiOOH, in combination with a reduction reaction, often of a metal hydride . Metallic nickel does not react with aqueous sodium hydroxide. Nickel (II)-ions are precipitated by hydroxide ions forming a green gelatinous precipitate .

Physical And Chemical Properties Analysis

Nickel dihydroxide is an apple green powder, hexagonal system . It is slightly soluble in water and denser than water . It is insoluble in alkali, soluble in acid and ammonium hydroxide . It cannot be oxidized by an aqueous solution of hydrogen peroxide . At a certain temperature, it can be oxidized by bromine water, chlorine water, sodium hypochlorite and the like to generate black nickel oxyhydroxide NiO (OH) .

Applications De Recherche Scientifique

Supercapacitors

Nickel Dihydroxide is used in the creation of supercapacitors . Supercapacitors are components that store electrical energy at the interface between a solid electrode and electrolyte . Nickel-Cobalt Layered Double Hydroxides (NiCo-LDHs) have been examined for their potential as battery-type hybrid supercapacitors made from metal hydroxide electrode materials . They exhibit excellent electrochemical activity and good electrical conductivity .

Energy Storage

Nickel Dihydroxide plays a significant role in energy storage . It has been used in energy storage for nearly a century . However, their low energy density has limited their use in low-power applications . With the development of manufacturing technology, many low resistance and high surface area electrode materials have resulted from the ability to store more energy as electric charge .

Electrochemical Capacitors

Nickel Dihydroxide is used in the creation of electrochemical capacitors . Electrochemical capacitors, often called supercapacitors, are components that store electrical energy at the interface between a solid electrode and electrolyte . They rapidly provide higher energy densities than conventional dielectric capacitors and higher power densities than secondary batteries .

Electrode Materials

Nickel Dihydroxide is used as electrode material . The crucial factor to determine the capacity of a supercapacitor is the electrochemical property of the electrode material . Layered double hydroxides as typical supercapacitor electrode materials can exhibit superior energy storage performance if their structures are well regulated .

Nanostructures

Nickel Dihydroxide is used in the creation of nanostructures . A simple one-step hydrothermal method is used to prepare diverse nickel–cobalt layered double hydroxides (NiCo-LDHs), in which the different contents of urea are used to regulate the different nanostructures of NiCo-LDHs .

Reference Material

Nickel Dihydroxide is used as a reference material . It was used as a reference material in a study where the influence of stacking faults on the electrochemical activity of Ni (OH) 2 electrodes was studied .

Mécanisme D'action

Nickel dihydroxide, also known as dihydroxynickel, is an inorganic compound with the formula Ni(OH)2 . It is a lime-green solid that is electroactive, being converted to the Ni(III) oxy-hydroxide . This compound has a wide range of applications, particularly in rechargeable batteries .

Target of Action

Nickel dihydroxide primarily targets the electrochemical reactions in rechargeable batteries . It readily oxidizes to nickel oxyhydroxide, NiOOH, in combination with a reduction reaction, often of a metal hydride .

Mode of Action

Nickel dihydroxide interacts with its targets through electrochemical reactions. In the presence of a reducing agent, it undergoes oxidation to form nickel oxyhydroxide . This transformation is crucial for the energy storage and release processes in rechargeable batteries .

Biochemical Pathways

Nickel dihydroxide is involved in the electrochemical pathways of energy storage systems. The oxidation of nickel dihydroxide to nickel oxyhydroxide is a key step in these pathways, facilitating the storage and release of electrical energy .

Result of Action

The primary result of nickel dihydroxide’s action is the storage and release of electrical energy in rechargeable batteries . The compound’s ability to undergo oxidation and reduction reactions enables it to store energy and then release it when required .

Action Environment

The action of nickel dihydroxide can be influenced by various environmental factors. For instance, the presence of water can lead to the recrystallization of nickel dihydroxide . Additionally, the compound’s electroactivity can be affected by the pH and the presence of other ions in the environment .

Safety and Hazards

Nickel dihydroxide is harmful if swallowed or inhaled . It causes skin irritation and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure .

Orientations Futures

The development of non-noble-metal-based electrocatalysts for water electrolysis is essential to produce sustainable green hydrogen . Highly active and stable non-noble-metal-based electrocatalysts are greatly needed for the replacement of the benchmark electrocatalysts of iridium, ruthenium, and platinum oxides . Here, we synthesized non-noble-metal-based, Fe-doped, β-Ni (OH)2 interconnected hierarchical nanosheets on nickel foam via a conventional hydrothermal reaction . Iron doping significantly modified the electronic structure of β-Ni (OH)2 due to the electron transfer of iron to nickel hydroxide .

Propriétés

IUPAC Name |

nickel;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.2H2O/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBQNUOBCRIENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12125-56-3 (nickel-(OH)3), 14701-22-5 (Parent) | |

| Record name | Nickel hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012054487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

94.724 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Water insoluble; [ACGIH] | |

| Record name | Nickel hydroxide (Ni(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

752 °F | |

| Record name | Nickel(II) hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Nickel dihydroxide | |

CAS RN |

12054-48-7 | |

| Record name | Nickel hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012054487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel hydroxide (Ni(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of nickel dihydroxide in the anode material of cadmium-nickel alkaline batteries?

A1: In the provided study [], nickel dihydroxide is incorporated into the anode material of a cadmium-nickel alkaline battery as a minor component (1-1.5 parts by weight). While the abstract doesn't explicitly detail its function, previous research suggests nickel dihydroxide likely serves to enhance conductivity and improve charge acceptance of the cadmium active material. This effect is commonly observed in nickel-cadmium battery systems where nickel hydroxide acts as an additive to the cadmium electrode.

Q2: Are there any alternative materials to nickel dihydroxide in this specific application?

A2: While the provided abstract [] doesn't delve into alternatives, research in battery technology explores various materials to improve performance. Potential substitutes for nickel dihydroxide in cadmium-nickel batteries could include other metal hydroxides like cobalt hydroxide or manganese hydroxide. These alternatives might offer different electrochemical properties and potentially impact the battery's overall performance characteristics like energy density and cycle life.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

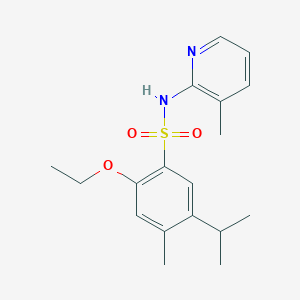

![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)

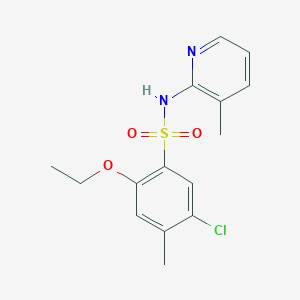

![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)

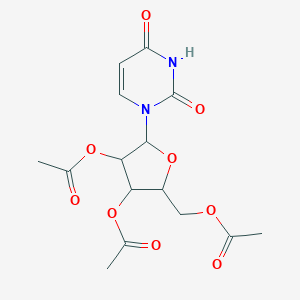

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)